molecular formula C14H10N2O2 B484315 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 371918-03-5

3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B484315
CAS No.: 371918-03-5
M. Wt: 238.24g/mol
InChI Key: OWMSNTKNRDZUFA-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a furan ring, a phenyl group, and an aldehyde functional group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-furylhydrazine with benzaldehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2-furyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities:

1. Anti-inflammatory Activity

  • Research indicates that derivatives of pyrazole, including 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit potent anti-inflammatory properties. Studies have shown that these compounds can significantly reduce inflammation in various animal models, comparable to standard anti-inflammatory drugs like diclofenac sodium .

2. Anticancer Potential

  • The anticancer properties of pyrazole derivatives have been widely documented. Compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines. For instance, studies have reported enhanced apoptosis induction in cancer models treated with pyrazole derivatives .

3. Antimicrobial Activity

  • Pyrazoles exhibit antimicrobial properties, making them candidates for developing new antibiotics. The structural features of this compound contribute to its effectiveness against various bacterial strains .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Selvam et al. (2014)Anti-inflammatorySynthesized a series of pyrazole derivatives, including this compound, showing significant anti-inflammatory activity .
Gökhan-Kelekçi et al. (2020)AnticancerInvestigated novel pyrazole derivatives for anticancer activity, confirming that modifications enhance efficacy against cancer cell lines .
Bekhit et al. (2019)AntimicrobialEvaluated antimicrobial properties of pyrazole derivatives, demonstrating effectiveness against multiple bacterial strains .

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-furyl)acrylic acid: Contains a furan ring and an acrylic acid moiety.

    5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: Contains a furan ring and an oxadiazole moiety.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino): Contains a furan ring and a thiadiazole moiety.

Uniqueness

3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of a furan ring, a phenyl group, and an aldehyde functional group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Biological Activity

3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing knowledge regarding its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O2C_{15}H_{12}N_{2}O_{2}. The compound features a pyrazole ring substituted with a furan moiety and a phenyl group, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, Escherichia coli0.22 - 0.25 μg/mL

In vitro studies indicated that this compound effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an antimicrobial agent in clinical applications .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have gained attention, with several studies indicating that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazoles have shown comparable activity to standard anti-inflammatory drugs such as diclofenac sodium .

CompoundInflammatory ModelIC50 Value
Pyrazole DerivativeCarrageenan-induced edemaComparable to indomethacin

These findings suggest that the compound may act by inhibiting pro-inflammatory cytokines or pathways involved in inflammation.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively, with studies indicating that certain derivatives can induce apoptosis in cancer cells. For example, pyrazole compounds have been evaluated for their ability to inhibit cell growth in various cancer cell lines.

CompoundCancer Cell Line TestedIC50 Value
This compoundA549 (lung cancer)49.85 μM

Research indicates that the compound exhibits cytotoxic effects against A549 cells, suggesting its potential use in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results showed that the compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong antibacterial activity .

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of pyrazole derivatives. The study revealed that these compounds could effectively reduce inflammation markers in vivo, leading to a decrease in edema formation comparable to established anti-inflammatory agents .

Properties

IUPAC Name

3-(furan-2-yl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMSNTKNRDZUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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